2,2-Dibromo-1-thiophen-2-yl-ethanone
Overview
Description
2,2-Dibromo-1-thiophen-2-yl-ethanone is an organic compound with the CAS Number: 68672-88-8 . It has a molecular weight of 283.97 and its IUPAC name is 2,2-dibromo-1-(2-thienyl)ethanone . The compound is an off-white solid .
Synthesis Analysis
The synthesis of this compound involves a two-step process . First, 2-acetonyl thiophene reacts with bromine in the presence of potassium carbonate to produce 2-bromo-1-(2-thienyl)-1-propanone . Then, this intermediate reacts with potassium carbonate and alcohol to yield this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4Br2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is an off-white solid . It should be stored at temperatures between 0-5°C .Scientific Research Applications
Application in Anticancer Research
The compound 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, structurally related to 2,2-Dibromo-1-thiophen-2-yl-ethanone, was used as a building block in the synthesis of thiazole derivatives. These derivatives demonstrated promising anticancer activities against MCF-7 tumor cells, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).
Application in Anticandidal and Anticholinesterase Activity
Derivatives of the compound, specifically 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone, exhibited significant anticandidal properties with minimal cytotoxic effects (Kaplancıklı et al., 2014). Additionally, similar derivatives demonstrated notable anticholinesterase activities, indicating potential applications in the treatment of conditions like Alzheimer's disease (Abu Mohsen et al., 2014).
Application in Material Science
Polymers synthesized from monomers structurally similar to this compound, like 2,5-di(thiophen-2-yl)-1H-pyrrole, exhibited interesting electronic properties, good thermal stability, and responsiveness to environmental factors like temperature and humidity. These characteristics suggest applications in electronic devices and sensors (Pandule et al., 2014).
Application in Anti-osteoporosis Research
Analogues of 1-(benzo[b]thiophen-2-yl)ethanone, structurally similar to this compound, have been prepared and evaluated for their potential in enhancing BMP-2 expression, a crucial factor in bone health. These compounds showed promising results in bone histology and histomorphometry, suggesting their potential as novel anti-osteoporosis agents (Liu et al., 2009).
Safety and Hazards
2,2-Dibromo-1-thiophen-2-yl-ethanone is an organic compound and appropriate safety measures should be taken when handling it . It is a potentially irritating substance that may cause irritation to the eyes, skin, and respiratory system . Appropriate personal protective equipment such as gloves, glasses, and masks should be worn when handling this compound . It should be stored away from strong oxidizing agents and flammable materials to prevent potential fires or explosions .
Properties
IUPAC Name |
2,2-dibromo-1-thiophen-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMIXWHNOFTCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355994 | |
Record name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68672-88-8 | |
Record name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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